molecular formula C19H19N3O5 B2615177 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896278-90-3

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B2615177
CAS RN: 896278-90-3
M. Wt: 369.377
InChI Key: JLTHRJFULNRSRN-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide, commonly known as MOPA, is a chemical compound that has gained significant attention in the field of scientific research. MOPA is a member of the pyrrolidinone family and has been synthesized using various methods. The compound has shown promising results in research applications, particularly in the field of neuroscience, due to its unique mechanism of action and biochemical effects.

Scientific Research Applications

Catalytic Hydrogenation Applications

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the chemical , serves as an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst has demonstrated high activity, selectivity, and stability in the hydrogenation of related compounds. The optimized process achieves a 99.3% selectivity, illustrating the potential of these catalysts in industrial applications (Zhang Qun-feng, 2008).

Pharmaceutical Applications

Various derivatives of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide show significant potential in the pharmaceutical sector. For instance, compounds with azole, diazole, and hydrazone moieties synthesized from this chemical have demonstrated promising anticancer and antimicrobial activities. Specifically, certain derivatives have shown potent activity against A549 cells and selective antimicrobial action against multidrug-resistant Staphylococcus aureus strains, making them attractive scaffolds for drug development (Karolina Kairytė et al., 2022).

Insecticide Applications

Some pyridine derivatives related to the chemical have been identified as potent insecticides. For example, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, a related compound, exhibited approximately 4-fold the insecticidal activity of the commercial insecticide acetamiprid, signifying the potential of these compounds in agricultural applications (E. A. Bakhite et al., 2014).

Antimicrobial Agent Synthesis

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds, like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, displayed promising antibacterial and antifungal activities, highlighting the potential of these derivatives in medical applications (B. Debnath & S. Ganguly, 2015).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-8-6-15(7-9-17)21-12-14(11-19(21)24)20-18(23)10-13-2-4-16(5-3-13)22(25)26/h2-9,14H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHRJFULNRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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